molecular formula C8H16ClNO B6214902 {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride CAS No. 2731010-74-3

{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride

Cat. No. B6214902
CAS RN: 2731010-74-3
M. Wt: 177.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride, also known as GABA B receptor agonist, is a chemical compound that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. 1.1]heptan-1-yl}methanol hydrochloride.

Mechanism of Action

{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride acts as a {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride B receptor agonist, which is a type of neurotransmitter receptor that binds to the neurotransmitter gamma-aminobutyric acid ({5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride). Activation of {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride B receptors leads to the inhibition of neurotransmitter release, which results in the sedative, anxiolytic, and anticonvulsant effects of {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride.
Biochemical and Physiological Effects:
{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. It has also been shown to decrease the release of glutamate, which is a neurotransmitter that is involved in excitatory signaling in the brain.

Advantages and Limitations for Lab Experiments

{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride has several advantages for lab experiments. It has a high potency and selectivity for {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride B receptors, which makes it a useful tool for studying the function of these receptors. However, it also has limitations, such as its short half-life and poor solubility, which can make it difficult to use in certain experiments.

Future Directions

The future directions for {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride research are numerous. One potential direction is to investigate its potential as a treatment for other neurological and psychiatric disorders, such as anxiety disorders, post-traumatic stress disorder, and bipolar disorder. Another direction is to explore its potential as a tool for studying the function of {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride B receptors in various brain regions. Additionally, further research is needed to optimize its pharmacokinetic properties and develop more efficient synthesis methods.

Synthesis Methods

The synthesis of {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride involves the reaction of 5-methyl-3-azabicyclo[3.1.1]heptane with paraformaldehyde in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain pure {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride.

Scientific Research Applications

{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. It has also been investigated for its potential in the treatment of alcohol and drug addiction, depression, and schizophrenia.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride' involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "5-methylcyclohex-2-enone", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "methanol" ], "Reaction": [ "Step 1: 5-methylcyclohex-2-enone is reacted with ammonium acetate in methanol to form 5-methyl-3-azabicyclo[3.1.1]heptan-2-one.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the ketone group to an alcohol group, forming {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol.", "Step 3: Hydrochloric acid is added to the reaction mixture to protonate the amine group, forming {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride.", "Step 4: The product is isolated through filtration and recrystallization." ] }

CAS RN

2731010-74-3

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.